molecular formula C8H7N3O3S B14512329 6-Ethoxy-7-nitro-1,2,3-benzothiadiazole CAS No. 63226-44-8

6-Ethoxy-7-nitro-1,2,3-benzothiadiazole

Cat. No.: B14512329
CAS No.: 63226-44-8
M. Wt: 225.23 g/mol
InChI Key: PNRATOPWZREQAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Ethoxy-7-nitro-1,2,3-benzothiadiazole is a derivative of 1,2,3-benzothiadiazole, a bicyclic aromatic compound composed of a benzene ring fused to a 1,2,3-thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-ethoxy-7-nitro-1,2,3-benzothiadiazole typically involves the nitration of 6-ethoxy-1,2,3-benzothiadiazole. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic, and careful temperature control is necessary to avoid decomposition of the product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions: 6-Ethoxy-7-nitro-1,2,3-benzothiadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium ethoxide in ethanol.

Major Products Formed:

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of 6-ethoxy-7-amino-1,2,3-benzothiadiazole.

    Substitution: Formation of various substituted benzothiadiazoles depending on the nucleophile used.

Scientific Research Applications

6-Ethoxy-7-nitro-1,2,3-benzothiadiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-ethoxy-7-nitro-1,2,3-benzothiadiazole involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting their activity.

    Pathways Involved: It may interfere with cellular signaling pathways, leading to changes in cell function and behavior.

Comparison with Similar Compounds

Uniqueness: The combination of these functional groups makes it a versatile compound for various scientific and industrial uses .

Properties

CAS No.

63226-44-8

Molecular Formula

C8H7N3O3S

Molecular Weight

225.23 g/mol

IUPAC Name

6-ethoxy-7-nitro-1,2,3-benzothiadiazole

InChI

InChI=1S/C8H7N3O3S/c1-2-14-6-4-3-5-8(15-10-9-5)7(6)11(12)13/h3-4H,2H2,1H3

InChI Key

PNRATOPWZREQAY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C2=C(C=C1)N=NS2)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.